molecular formula C15H12O2 B1217052 1,3-Diphenyl-2,3-epoxy-1-propanone CAS No. 5411-12-1

1,3-Diphenyl-2,3-epoxy-1-propanone

Cat. No.: B1217052
CAS No.: 5411-12-1
M. Wt: 224.25 g/mol
InChI Key: UQGMJZQVDNZRKT-UHFFFAOYSA-N
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Description

2-Benzoyl-3-phenyloxirane, also known as chalcone oxide, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 2-Benzoyl-3-phenyloxirane is considered to be a practically insoluble (in water) and relatively neutral molecule.

Biochemical Analysis

Biochemical Properties

1,3-Diphenyl-2,3-epoxy-1-propanone plays a significant role in biochemical reactions due to its reactive epoxide group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response . The interaction with COX-2 is crucial as it can lead to the development of anti-inflammatory drugs. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to potential modifications in protein function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in the inflammatory response by inhibiting COX-2 activity . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The epoxide group can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. For instance, the inhibition of COX-2 by this compound involves the formation of a covalent bond with the enzyme’s active site . This interaction prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, potentially altering its biochemical properties and efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory properties, by inhibiting COX-2 . At higher doses, it may cause toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted from the body . The interaction with these enzymes can also influence the metabolic flux and levels of other metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. The localization of this compound can influence its biochemical properties and the nature of its interactions with biomolecules.

Properties

IUPAC Name

phenyl-(3-phenyloxiran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGMJZQVDNZRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968993
Record name Chalcone epoxide
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Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5411-12-1, 7570-86-7
Record name Chalcone epoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5411-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Chalcone epoxide
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Record name Propiophenone, 2,3-epoxy-3-phenyl-, trans-
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Record name NSC402160
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Record name 5411-12-1
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Record name Chalcone epoxide
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Record name Phenyl (3-phenyloxiranyl) ketone
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of chalcone oxide?

A1: Chalcone oxide has a molecular formula of C15H12O2 and a molecular weight of 232.27 g/mol.

Q2: What spectroscopic data is available for chalcone oxide?

A2: Researchers commonly use techniques like FTIR, 1H NMR, 13C NMR, DEPT 135, and MS to characterize chalcone oxide. [] These techniques provide information about functional groups, molecular structure, and fragmentation patterns.

Q3: What is the significance of the trans configuration in chalcone oxide?

A3: The trans configuration in chalcone oxide, as indicated by the zero vicinal diaxial coupling constant, is significant because it confirms the molecule exists in a rigid 3-membered ring with a dihedral angle of ~90°. [] This rigidity can influence its interactions with other molecules.

Q4: How does chalcone oxide interact with soluble epoxide hydrolase (sEH)?

A4: Chalcone oxide acts as a potent and selective inhibitor of sEH. [] Studies suggest it forms a covalent bond with the enzyme, inhibiting its activity. This interaction is of particular interest due to the role of sEH in various physiological processes. [, ]

Q5: What structural features of chalcone oxide contribute to its sEH inhibitory activity?

A5: The α,β-epoxyketone moiety of chalcone oxide is crucial for its potent inhibition of sEH. Replacing the carbonyl group with a methylidene group significantly reduces inhibitory potency. Additionally, a 2'-hydroxyl group also diminishes inhibition, suggesting its role in binding to the enzyme's active site. []

Q6: How does the substitution pattern on the chalcone oxide affect its inhibitory potency against sEH?

A6: Studies show that electronic effects, particularly those influencing the ketone functionality and the para-substitution of the phenyl group attached to the epoxy C1, significantly impact inhibitory potency. Interestingly, these effects are reversed for the inhibitory potency of glycidol derivatives. []

Q7: What role does tyrosine play in the activity of epoxide hydrolases on chalcone oxide?

A7: Research suggests that tyrosine residues, specifically Tyr465 and Tyr381 in murine soluble EH, are crucial for the enzyme's catalytic activity on substrates like chalcone oxide. These tyrosines are thought to act as acid catalysts, activating the epoxide ring for hydrolysis. []

Q8: What are some applications of chalcone oxide in organic synthesis?

A8: Chalcone oxide is a versatile building block in organic synthesis. It can be used to synthesize various heterocyclic compounds, including imidazolidine-2,4-diones, 2-thioxoimidazolidin-4-ones, and pyrazol-4-ols. [, , ] It also serves as a starting material for synthesizing polyhydroxydihydroflavonols through a multi-step process involving oxidation and acid-catalyzed deprotection. []

Q9: How is chalcone oxide utilized in the synthesis of 1,2,3-triazole derivatives?

A9: Chalcone oxide serves as a key intermediate in the synthesis of N-2-aryl-substituted-1,2,3-triazoles. This synthesis involves a three-component domino reaction catalyzed by copper, starting with o-bromoacetophenones, aldehydes, and sodium azide. [] It is also used in a one-pot, three-component approach using azide-chalcone oxidative cycloaddition followed by post-triazole arylation. [, ]

Q10: How can chalcone oxide contribute to drug discovery efforts?

A10: Given its potent inhibition of sEH, chalcone oxide and its derivatives show promise in drug discovery, particularly for conditions where sEH activity is implicated. Research suggests potential applications in developing new anticancer agents and anti-amoebic drugs. [, ]

Q11: What are the environmental implications of using chalcone oxide?

A11: Currently, limited information exists regarding the environmental impact and degradation of chalcone oxide. Research is needed to assess its ecotoxicological effects and develop strategies for responsible use and disposal. []

Q12: What are some unexplored areas of chalcone oxide research?

A12: While research on chalcone oxide has provided valuable insights, several areas remain underexplored. These include:

    Q13: What are the potential benefits of developing targeted drug delivery systems for chalcone oxide derivatives?

    A13: Targeted drug delivery systems for chalcone oxide derivatives could offer several benefits, including:

    • Improved pharmacokinetic properties and increased drug bioavailability. []

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